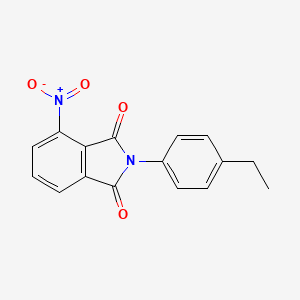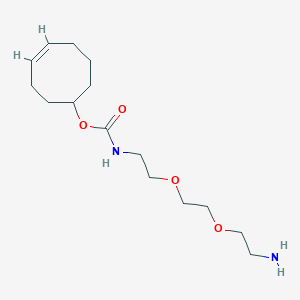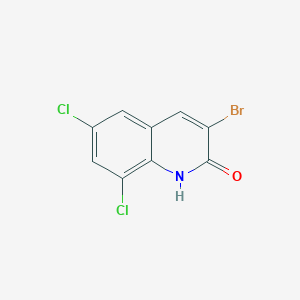
3-Bromo-6,8-dichloroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6,8-dichloroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinolin-2(1H)-one. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and chlorine gas, under controlled temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The halogen atoms in 3-Bromo-6,8-dichloroquinolin-2(1H)-one can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms.
科学研究应用
Chemistry: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and pharmaceuticals. Its halogenated structure contributes to the stability and efficacy of these products.
作用机制
The mechanism of action of 3-Bromo-6,8-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
相似化合物的比较
6,8-Dichloroquinolin-2(1H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.
3-Bromoquinolin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and applications.
3,6,8-Trichloroquinolin-2(1H)-one:
Uniqueness: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and biological activities. This combination of halogens can enhance its effectiveness in various applications compared to similar compounds with different halogenation patterns.
属性
分子式 |
C9H4BrCl2NO |
|---|---|
分子量 |
292.94 g/mol |
IUPAC 名称 |
3-bromo-6,8-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-6-2-4-1-5(11)3-7(12)8(4)13-9(6)14/h1-3H,(H,13,14) |
InChI 键 |
OJTJKNDBZRARFL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


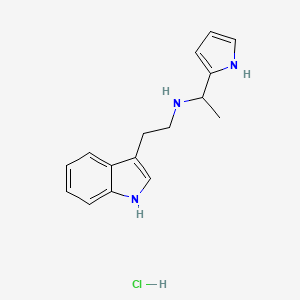
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
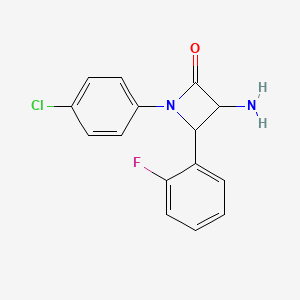
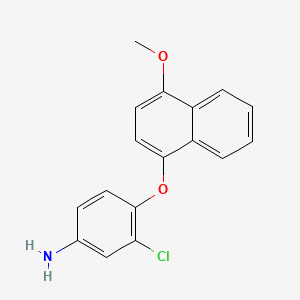
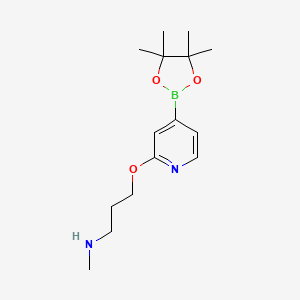
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
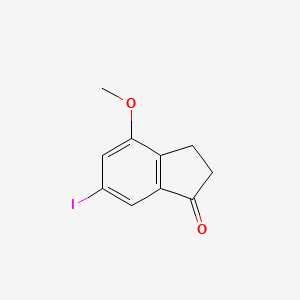
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
